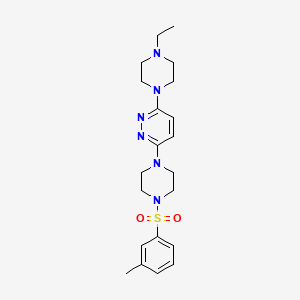
3-(4-Ethylpiperazin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings, each substituted with different functional groups, and a pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
-
Step 1: Synthesis of 4-ethylpiperazine
Reagents: Ethylamine, piperazine
Conditions: Reflux in ethanol, followed by purification through distillation
-
Step 2: Synthesis of 3-methylbenzenesulfonyl chloride
Reagents: 3-methylbenzenesulfonic acid, thionyl chloride
Conditions: Reflux in dichloromethane, followed by purification through recrystallization
-
Step 3: Coupling Reaction
Reagents: 4-ethylpiperazine, 3-methylbenzenesulfonyl chloride, pyridazine
Conditions: Reflux in acetonitrile, followed by purification through column chromatography
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux
Substitution: Nitric acid, sulfuric acid, room temperature
Major Products
Oxidation: N-oxides of the piperazine rings
Reduction: Sulfide derivatives
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and
Eigenschaften
Molekularformel |
C21H30N6O2S |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H30N6O2S/c1-3-24-9-11-25(12-10-24)20-7-8-21(23-22-20)26-13-15-27(16-14-26)30(28,29)19-6-4-5-18(2)17-19/h4-8,17H,3,9-16H2,1-2H3 |
InChI-Schlüssel |
RHJRZMXDSMVEHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262686.png)
![6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262691.png)

![5-(butylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11262702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262703.png)
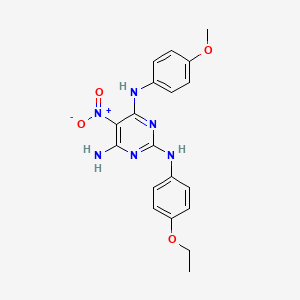
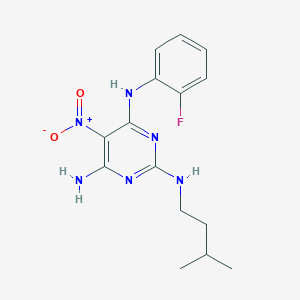
![N1-(2-ethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11262719.png)
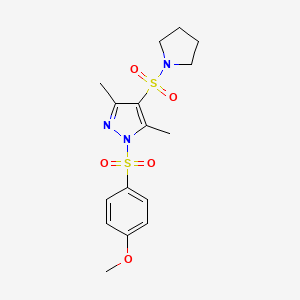
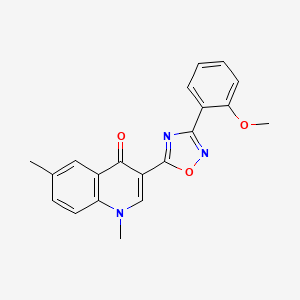
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11262728.png)


![5-chloro-2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide](/img/structure/B11262736.png)
